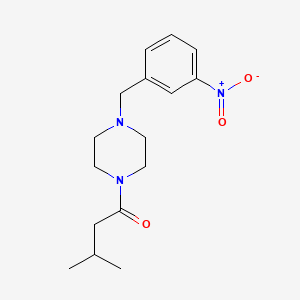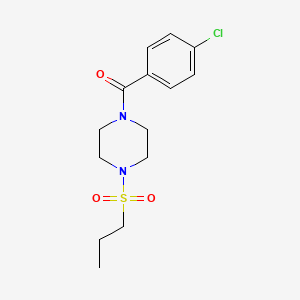
2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. It is commonly referred to as BTAA and has a molecular formula of C14H13BrNOS. This compound has garnered significant scientific interest due to its potential applications in various fields, including medicine and agriculture. In
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide has been studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. In agriculture, it has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide exhibits anti-inflammatory and analgesic effects in both animal and human models. It has been shown to reduce pain and inflammation in various conditions, including arthritis and neuropathic pain. Additionally, it has been shown to have a low toxicity profile, making it a potentially safer alternative to current pain-relieving drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the development of new pain-relieving drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide. One potential direction is the development of new pain-relieving drugs based on its anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in agriculture. Finally, more research is needed to explore its potential toxicity and side effects in humans.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 4-bromophenol with thionyl chloride to form 4-bromophenyl chloride. The second step involves the reaction of 4-bromophenyl chloride with 2-thienylmethylamine to form 2-(4-bromophenoxy)-N-(2-thienylmethyl)acetamide. This compound can be purified through recrystallization using ethanol.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-10-3-5-11(6-4-10)17-9-13(16)15-8-12-2-1-7-18-12/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUZDFWAFSNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)

![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)
![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)


![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)
![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)